C-Reactive Protein (CRP) (201-206)

説明

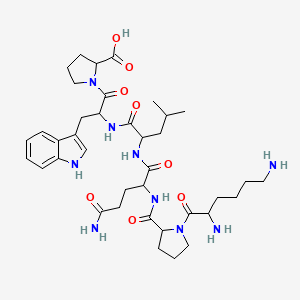

C-Reactive Protein (CRP) (201-206) is a fragment of C-Reactive Protein, which is a prototypic marker of inflammation . It is a cardiovascular risk marker and may promote atherogenesis . The molecular formula of CRP (201-206) is C38H57N9O8 .

Molecular Structure Analysis

The molecular weight of CRP (201-206) is 767.9 g/mol . The IUPAC name is (2 S )-1- [ (2 S )-2- [ [ (2 S )-2- [ [ (2 S )-5-amino-2- [ [ (2 S )-1- [ (2 S )-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3- (1 H -indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of CRP (201-206) include a molecular weight of 767.9 g/mol, a hydrogen bond donor count of 8, and a XLogP3 of -1.8 .科学的研究の応用

1. Role in Cardiovascular Disease

C-Reactive Protein (CRP) is increasingly considered a direct participant in the pathogenesis of atherosclerotic cardiovascular disease. It is more than just an indicator of cardiovascular risk; it actively initiates pathogenic pathways causing atherogenic changes (Bisoendial et al., 2010).

2. Predictive Value in Coronary Heart Disease

CRP has shown potential as a predictor of coronary heart disease. Its values, even within previously considered normal ranges, have been linked to an increased risk of coronary events (Danesh et al., 2004).

3. Association with Metabolic Syndrome

There's a significant association between CRP levels and various components of the metabolic syndrome, indicating a systemic inflammatory response connected to this condition (Fröhlich et al., 2000).

4. Application in Neonatal Sepsis

CRP is a critical laboratory test for neonatal sepsis, central to the humoral response to bacterial invasion. Its utility extends to monitoring treatment response in neonatal infections (Hofer et al., 2012).

5. Use in Acute Coronary Care

CRP is essential for risk stratification and monitoring of infections, inflammatory, and necrotic processes in acute coronary syndromes (Biasucci et al., 2013).

6. Role in Obstetrics and Gynecology

CRP serves as an indicator of infectious or inflammatory conditions in obstetric and gynecological practice. Its application spans managing conditions like chorioamnionitis, preterm premature rupture of membranes, and pelvic inflammatory disease (Azizia et al., 2006).

7. Interaction with Endothelial Dysfunction and Obesity

CRP levels are associated with obesity, insulin resistance, and endothelial dysfunction. This relationship emphasizes the potential link between low-level chronic inflammation and cardiovascular diseases (Yudkin et al., 1999).

8. Predictor of Mortality in Critically Ill Patients

CRP levels, especially when measured later in the course of critical illness, may help predict mortality, indicating its role as a biomarker in critical care settings (Zhang & Ni, 2011).

作用機序

Target of Action

C-Reactive Protein (CRP) (201-206) is a fragment of the C-Reactive Protein (CRP), a plasma protein that is evolutionarily conserved . CRP is a member of the pentraxin superfamily, characterized by its pentameric structure and calcium-dependent binding to ligands like phosphocholine (PC) . It plays a vital role in host defense and inflammation, metabolic function, and scavenging .

Mode of Action

CRP has the ability for calcium-dependent binding to exogenous and endogenous molecules having phosphocholine, followed by activation of the classical complement pathway . Accumulating evidence indicates that pentameric CRP (pCRP) dissociates into monomeric CRP (mCRP) and most proinflammatory actions of CRP are only expressed following dissociation of its native pentameric assembly into mCRP . The dissociation of CRP into mCRP altogether promotes the ligand-binding capability .

Biochemical Pathways

CRP is mainly synthesized and secreted by the liver in a cytokine-mediated response to infection or inflammation and circulates as a pentamer (pCRP) in plasma . It is involved in the innate immunity due to its functional properties including complement activation, phagocytosis, and apoptosis .

Pharmacokinetics

It is known that crp is predominantly produced in the liver and regulated by pro-inflammatory cytokines .

Result of Action

The primary result of CRP’s action is the regulation of local inflammation . mCRP emerges to be the main conformation of CRP that participates in the regulation of local inflammation . It is also involved in several host defense-related functions based on its ability to recognize foreign pathogens and damaged cells of the host, and initiates pathogen elimination by interacting with humoral and cellular effector systems in the blood .

Action Environment

Environmental factors such as low pH, absence of calcium, increased temperature, urea chelation, or binding to activated platelets, apoptotic/necrotic cells, and microparticles can induce continuous structural changes in pentameric CRP to form mCRP . These factors can significantly influence the action, efficacy, and stability of CRP.

将来の方向性

特性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N9O8/c1-22(2)19-28(34(50)45-29(37(53)47-18-8-13-31(47)38(54)55)20-23-21-42-26-11-4-3-9-24(23)26)44-33(49)27(14-15-32(41)48)43-35(51)30-12-7-17-46(30)36(52)25(40)10-5-6-16-39/h3-4,9,11,21-22,25,27-31,42H,5-8,10,12-20,39-40H2,1-2H3,(H2,41,48)(H,43,51)(H,44,49)(H,45,50)(H,54,55)/t25-,27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHFIGAVNLUVKI-PUEDFKRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。